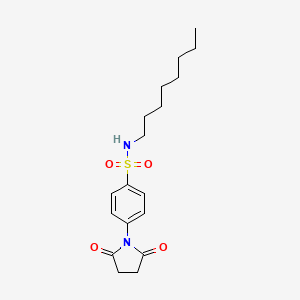![molecular formula C23H19N3O4 B15012500 N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B15012500.png)
N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine typically involves multi-step organic reactions The initial step often includes the formation of the dibenzofuran core, which can be achieved through the cyclization of biphenyl derivativesCommon reagents used in these reactions include butyl lithium, succinic anhydride, and various halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, facilitated by reagents like halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Halogens, organometallic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.
Dibenzo[b,d]thiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine: Another complex derivative with different functional groups
Uniqueness
N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H19N3O4 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-1-(4-morpholin-4-yl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C23H19N3O4/c27-26(28)21-13-16(5-8-20(21)25-9-11-29-12-10-25)15-24-17-6-7-19-18-3-1-2-4-22(18)30-23(19)14-17/h1-8,13-15H,9-12H2 |
Clé InChI |
OPIRGIBTJAHFDR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)C5=CC=CC=C5O4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012419.png)
![4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012424.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15012429.png)
![(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15012435.png)

![N'-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012444.png)

![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012455.png)
![(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B15012459.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15012476.png)
![N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15012487.png)
![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15012490.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15012495.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15012497.png)
